

Apatorsen Clinical Trials: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: Apatorsen

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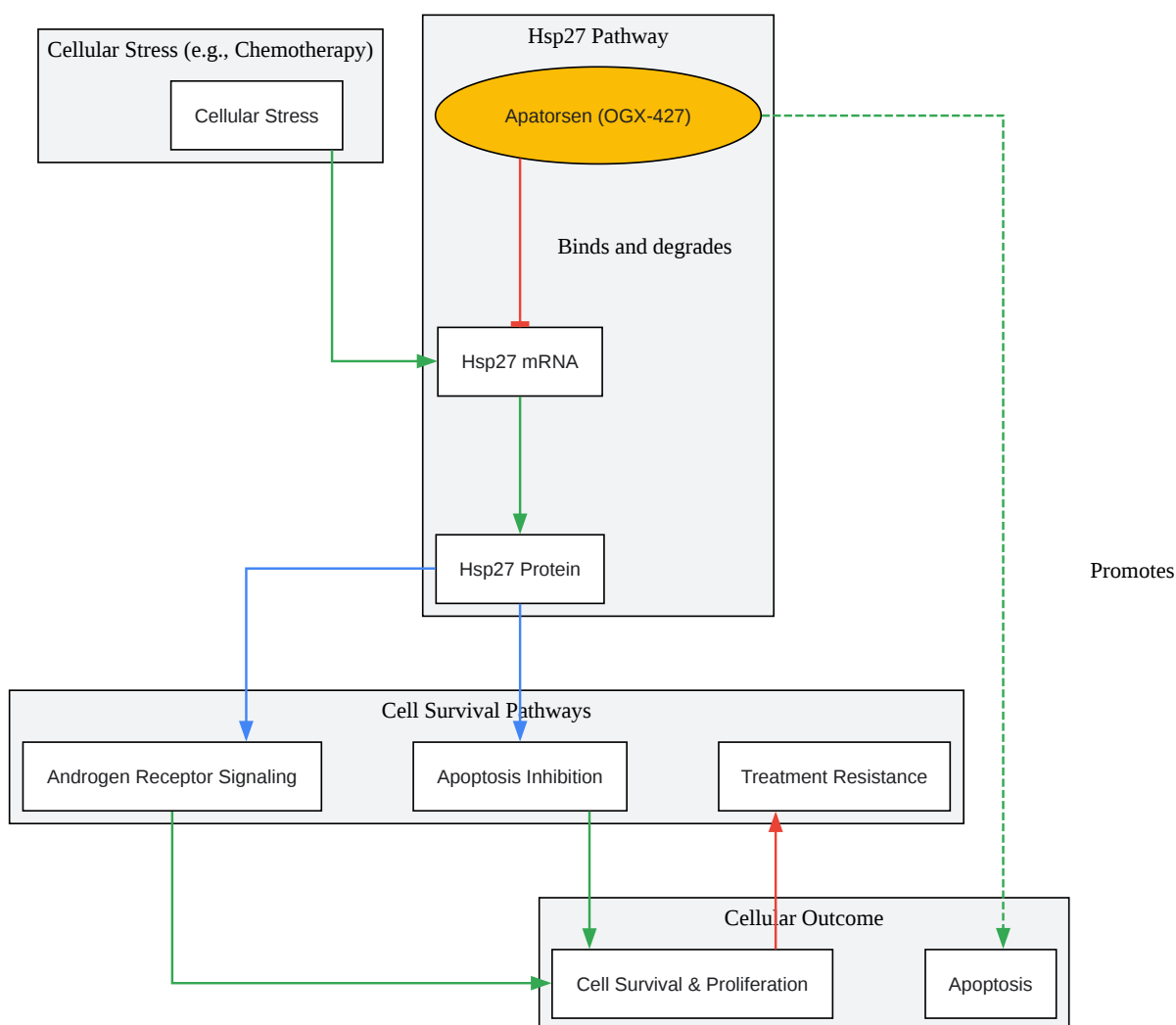
For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatorsen (OGX-427) is an antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).^[1] Hsp27 is a chaperone protein implicated in treatment resistance and cell survival across various cancers.^{[1][2][3]} This guide provides a meta-analysis of available clinical trial data for **Apatorsen**, comparing its performance with alternative therapeutic strategies and presenting the supporting experimental data.

Mechanism of Action

Apatorsen is a second-generation antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27, leading to its degradation and subsequent reduction in Hsp27 protein levels.^{[1][2][3]} The inhibition of Hsp27 is intended to promote cancer cell death (apoptosis) and sensitize tumors to conventional chemotherapies.^{[1][3]} Hsp27 is known to play a role in the androgen receptor signaling pathway, which is crucial in the progression of prostate cancer.^[2]
^[4]



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Apatorsen's Mechanism of Action.

Clinical Trial Data Summary

The following tables summarize the key quantitative data from various clinical trials of **Apatorsen** in different cancer types.

Table 1: Apatorsen in Castration-Resistant Prostate Cancer (CRPC)

Trial Name / Identifier	Phase	Treatment Arms	Key Efficacy Endpoints	Adverse Events
NCT00487786[2]	I	Apatorsen monotherapy (dose escalation)	PSA decline >50% in 10% of CRPC patients; 74% of assessable patients had a reduction in circulating tumor cells (CTCs).	Most were grade 1-2: chills, pruritus, flushing, prolonged aPTT, lymphopenia, and anemia. One dose-limiting toxicity (intracranial hemorrhage).
Randomized Phase 2[5]	II	Apatorsen + Prednisone vs. Prednisone alone	No significant difference in disease progression at 12 weeks. PSA decline $\geq 50\%$ was 47% in the combination arm vs. 24% in the prednisone-alone arm ($P=0.04$).	Infusion reactions were the most common adverse event (77% of Apatorsen-treated patients).
PACIFIC (NCT01681433) [4]	II	Apatorsen + Abiraterone + Prednisone vs. Abiraterone + Prednisone	The proportion of progression-free patients at day 60 was not specified in the abstract.	Grade 3/4 adverse events related to Apatorsen included dyspnea (14%), fatigue (14%), and increased liver enzymes (9%).

Table 2: Apatorsen in Other Cancers

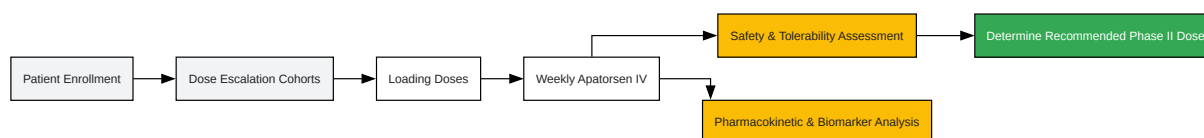
Trial Name / Identifier	Cancer Type	Phase	Treatment Arms	Key Efficacy Endpoints	Adverse Events
Borealis-2 (NCT01780545)[3][6]	Metastatic Urothelial Carcinoma	II	Apatorsen + Docetaxel vs. Docetaxel alone	Improved overall survival in the combination arm (median 6.4 vs. 5.9 months; HR: 0.80, P=0.0784).	Higher incidence of sepsis and urinary tract infections in the combination arm.
Spruce (NCT01829113)[7]	Non-Small Cell Lung Cancer	II	Apatorsen + Carboplatin + Pemetrexed	Trial completed, but specific efficacy data is not detailed in the provided search results.	Not detailed in the provided search results.

Experimental Protocols

Phase I Dose-Escalation Study (NCT00487786)[2]

- Objective: To evaluate the safety, tolerability, and recommended Phase II dose of **Apatorsen**.
- Patient Population: Patients with advanced castration-resistant prostate, breast, ovary, lung, or bladder cancer.
- Methodology: **Apatorsen** was administered intravenously weekly in 21-day cycles. The study involved five dose levels ranging from 200 mg to 1000 mg, with three initial loading doses.

- Assessments: Plasma concentrations of **Apatorsen**, circulating tumor cells (CTCs), Hsp27 expression in CTCs, and serum Hsp27 levels were evaluated.



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Phase I Trial Workflow.

Randomized Phase II Study in mCRPC[5]

- Objective: To evaluate the efficacy of **Apatorsen** in combination with prednisone in patients with metastatic castration-resistant prostate cancer.
- Patient Population: Patients with mCRPC.
- Methodology: Patients were randomized 1:1 to receive either intravenous **Apatorsen** (three loading doses of 600 mg followed by weekly 1000 mg doses) with oral prednisone (5 mg twice daily) or prednisone alone. Crossover was permitted upon radiographic progression.
- Primary Endpoint: Disease progression at 12 weeks.

Borealis-2: Randomized Phase II Study in Urothelial Carcinoma[3][6]

- Objective: To assess the overall survival benefit of adding **Apatorsen** to docetaxel in patients with metastatic urothelial carcinoma who have relapsed after platinum-based chemotherapy.
- Patient Population: Patients with locally advanced or metastatic bladder cancer with prior platinum-based therapy.
- Methodology: Patients were randomized 1:1. The treatment arm received three loading doses of **Apatorsen** (600 mg) followed by weekly doses in combination with docetaxel (75

mg/m² every 21 days). The control arm received docetaxel alone.

- Primary Endpoint: Overall survival.

Comparison with Custirsen (OGX-011)

Custirsen (OGX-011) is another antisense oligonucleotide that was developed to target clusterin, a different stress-induced chaperone protein.[8][9] While both **Apatorsen** and Custirsen are antisense therapies for cancer, they target different proteins. Clinical trials with Custirsen in combination with chemotherapy for non-small cell lung cancer and prostate cancer have been conducted.[8][10][11] However, a meta-analysis of three randomized controlled trials indicated that Custirsen did not significantly improve overall survival in patients with metastatic castration-resistant prostate cancer, and its clinical development has been terminated.[12] In contrast, **Apatorsen** has shown some promising signals, particularly in urothelial cancer, warranting further investigation.[6]

Conclusion

The available clinical trial data for **Apatorsen** suggest a manageable safety profile and some signals of anti-tumor activity, particularly in combination with chemotherapy in metastatic urothelial carcinoma. In castration-resistant prostate cancer, while **Apatorsen** did not significantly delay disease progression in one phase II study, it was associated with a higher rate of PSA decline.[5] Further research is needed to identify patient populations most likely to benefit from Hsp27 inhibition and to optimize combination strategies. The development of **Apatorsen** has been discontinued for several cancer indications.[7]

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